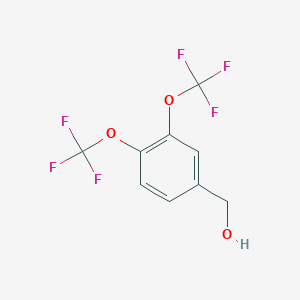

3,4-Bis(trifluoromethoxy)benzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3,4-bis(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O3/c10-8(11,12)17-6-2-1-5(4-16)3-7(6)18-9(13,14)15/h1-3,16H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEHTPHOIYWSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)OC(F)(F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,4-Bis(trifluoromethoxy)benzyl alcohol chemical structure

An In-Depth Technical Guide to 3,4-Bis(trifluoromethoxy)benzyl alcohol

Abstract

This technical guide provides a comprehensive analysis of this compound, a specialized fluorinated aromatic alcohol. As this compound is not extensively documented in publicly available literature, this document leverages predictive methodologies and extrapolations from structurally related analogs to detail its chemical properties, a proposed synthetic route, its expected spectroscopic signature, and its potential applications. The primary audience for this guide includes researchers, medicinal chemists, and drug development professionals who require an understanding of novel fluorinated building blocks. The insights herein are grounded in established principles of organic chemistry and data from analogous compounds.

Molecular Structure and Physicochemical Properties

This compound is a unique molecule featuring a benzyl alcohol core substituted with two trifluoromethoxy (-OCF₃) groups at the 3- and 4-positions of the phenyl ring. The -OCF₃ group is a potent functional moiety in medicinal chemistry, acting as a highly lipophilic and strongly electron-withdrawing methoxy isostere.[1][2] This substitution pattern is anticipated to significantly influence the molecule's electronic properties, reactivity, and biological behavior.

Chemical Structure

Caption: Chemical structure of this compound.

Predicted Physicochemical Data

| Property | Predicted Value | Justification / Source |

| Molecular Formula | C₉H₆F₆O₃ | Calculated |

| Molecular Weight | 292.13 g/mol | Calculated |

| CAS Number | Not Assigned | No public registration found. |

| Appearance | Colorless to light yellow liquid or low-melting solid | Analogy to similar fluorinated benzyl alcohols.[2][4] |

| Boiling Point | > 200 °C (at 760 mmHg) | Estimated; expected to be higher than monosubstituted analogs due to increased molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF). Insoluble in water. | General property of non-polar organic molecules. |

| Lipophilicity (LogP) | > 3.5 | Estimated; the two -OCF₃ groups significantly increase lipophilicity.[1] |

Proposed Synthesis and Reaction Mechanism

The most direct and reliable laboratory-scale synthesis of this compound is the reduction of its corresponding aldehyde, 3,4-bis(trifluoromethoxy)benzaldehyde. This precursor, while also not commercially common, would be the logical starting point. The reduction can be efficiently achieved using a mild and selective reducing agent such as sodium borohydride (NaBH₄).

Causality of Method Selection: Sodium borohydride is chosen for its operational simplicity and high chemoselectivity. It readily reduces aldehydes to primary alcohols while being compatible with the electron-deficient aromatic ring and the trifluoromethoxy ether groups. The reaction proceeds under mild conditions (0 °C to room temperature) in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[5]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target alcohol.

Detailed Experimental Protocol

Objective: To synthesize this compound via the reduction of 3,4-Bis(trifluoromethoxy)benzaldehyde.

Materials:

-

3,4-Bis(trifluoromethoxy)benzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (ACS Grade)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve 3,4-bis(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Reduction: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15 minutes. Self-Validating System: The addition should be controlled to manage the exothermic reaction and prevent excessive foaming.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed (typically 1-2 hours).

-

Quenching: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is neutral and gas evolution ceases. Causality: This step neutralizes excess NaBH₄ and protonates the intermediate sodium alkoxide salt.

-

Workup: Remove the methanol solvent under reduced pressure using a rotary evaporator. Add deionized water to the resulting residue and extract the aqueous layer with ethyl acetate (3 x volume of water).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then brine. This removes residual salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the drying agent, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

Predicted Spectroscopic and Analytical Profile

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The following data is predicted based on the known spectroscopic features of benzyl alcohols and the electronic influence of -OCF₃ substituents.

| Analysis | Predicted Observation |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.4-7.2 (m, 3H, Ar-H), 4.75 (s, 2H, -CH₂OH), 2.0 (br s, 1H, -OH). The aromatic region will show a complex multiplet due to the substitution pattern. |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~149 (C-OCF₃), ~147 (C-OCF₃), ~140 (Ar C-CH₂OH), ~127-118 (Ar C-H), 120.7 (q, ¹JCF ≈ 258 Hz, -OCF₃), 64.5 (-CH₂OH). The two carbons attached to the -OCF₃ groups will appear as distinct signals. The -OCF₃ carbon itself will be a quartet with a large coupling constant. |

| ¹⁹F NMR (376 MHz, CDCl₃) | Two distinct singlets are expected between δ -58 and -60 ppm, corresponding to the two magnetically non-equivalent -OCF₃ groups. |

| IR Spectroscopy (ATR) | ν ~3350 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2940 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1500 cm⁻¹ (C=C aromatic ring stretch), ~1260-1150 cm⁻¹ (strong, C-F stretch), ~1050 cm⁻¹ (C-O stretch). |

| Mass Spectrometry (EI) | m/z (%): 292 [M]⁺, 275 [M-OH]⁺, 261 [M-CH₂OH]⁺ (likely base peak). The molecular ion should be visible. The most prominent fragment will likely correspond to the formation of the stable bis(trifluoromethoxy)benzyl cation. |

Applications in Research and Drug Development

While specific applications for this compound are not documented, its structure makes it a highly valuable building block for several high-value research areas.

-

Medicinal Chemistry: The trifluoromethoxy group is often incorporated into drug candidates to enhance key properties. It is metabolically stable and increases lipophilicity, which can improve cell membrane permeability and overall bioavailability.[1][2] This alcohol can serve as a key intermediate to introduce the 3,4-bis(trifluoromethoxy)phenyl moiety into larger molecules, such as enzyme inhibitors or receptor antagonists, where this substitution pattern may confer unique and desirable pharmacological properties.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the efficacy and stability of pesticides and herbicides.[2]

-

Materials Science: The electron-withdrawing nature and rigidity of the substituted phenyl ring make this compound a potential precursor for specialty polymers, liquid crystals, or other advanced materials where specific electronic and physical properties are required.

Safety and Handling

No specific Safety Data Sheet (SDS) exists for this compound. The following guidelines are based on data for structurally similar fluorinated aromatic alcohols, such as 3-(trifluoromethoxy)benzyl alcohol.[3]

-

Hazard Classification (Predicted):

-

Causes skin irritation (GHS Category 2).

-

Causes serious eye irritation (GHS Category 2A).

-

May cause respiratory irritation (GHS STOT SE 3).

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing vapors or mist.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound represents a promising but underexplored chemical entity. Based on the principles of organic chemistry and analysis of its structural analogs, it can be reliably synthesized via the reduction of its corresponding aldehyde. Its defining features—two vicinal trifluoromethoxy groups—make it a potentially powerful building block for advancing drug discovery and materials science programs. The predictive data and protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their work.

References

-

Le-Phuc, E., et al. (2022). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry, 18, 1246–1253. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethoxy)benzyl alcohol. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Grokipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved January 24, 2026, from [Link]

- Google Patents. (2019). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

- Google Patents. (1999). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved January 24, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Online NMR reaction monitoring of a hazardous gas-liquid phase reaction in a microreactor. Retrieved January 24, 2026, from [Link]

- Google Patents. (2007). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.

-

Jeschke, P. (2004). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1(1), 1-13. Available at: [Link]

-

LookChem. (n.d.). Cas 32707-89-4, 3,5-Bis(trifluoromethyl)benzyl alcohol. Retrieved January 24, 2026, from [Link]

-

Semantic Scholar. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Retrieved January 24, 2026, from [Link]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-(Trifluoromethoxy)benzyl alcohol | C8H7F3O2 | CID 142783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-双(三氟甲基)苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3,4-Bis(trifluoromethoxy)benzyl Alcohol

Introduction: The Significance of Fluorinated Benzyl Alcohols in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing properties, which can profoundly influence a molecule's binding affinity, membrane permeability, and pharmacokinetic profile.[1] 3,4-Bis(trifluoromethoxy)benzyl alcohol emerges as a key exemplar of this molecular strategy, serving as a critical building block for advanced pharmaceutical intermediates. Its structural integrity and purity are paramount, necessitating robust analytical techniques for its characterization.

Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative method for the structural elucidation and quality control of such compounds.[2][3] This guide provides a comprehensive analysis of the infrared spectrum of this compound, offering insights into the vibrational signatures of its key functional groups. We will delve into the theoretical underpinnings of the spectral features, present a detailed experimental protocol for acquiring a high-fidelity spectrum, and provide a thorough interpretation of the resulting data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and application of fluorinated organic molecules.

Molecular Structure and Vibrational Spectroscopy

The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.[2] When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate at specific, quantized energy levels. The frequencies of these vibrations are determined by the masses of the atoms involved and the strength of the bonds connecting them.[4] In this compound, we can anticipate distinct vibrational modes associated with the hydroxyl (-OH) group, the aromatic ring, the methylene (-CH₂-) bridge, and the two trifluoromethoxy (-OCF₃) substituents.

Predicted Key Vibrational Modes

The interpretation of the IR spectrum of this compound relies on understanding the characteristic absorption frequencies of its constituent functional groups. By examining the spectra of related compounds like benzyl alcohol and molecules containing trifluoromethoxy groups, we can predict the salient features of our target molecule's spectrum.

-

O-H Stretching: The hydroxyl group of an alcohol typically exhibits a strong, broad absorption band in the region of 3400-3200 cm⁻¹.[5][6] This broadening is a direct consequence of intermolecular hydrogen bonding.

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the aliphatic C-H stretches of the methylene group will be observed just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹).[7]

-

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.[7][8]

-

C-O Stretching: The spectrum will feature a strong C-O stretching band from the alcohol moiety, typically in the 1260-1000 cm⁻¹ range.[6] The exact position can be influenced by coupling with other vibrations.

-

C-F and O-CF₃ Stretching: The trifluoromethoxy groups are characterized by very strong and intense absorption bands due to the C-F stretching vibrations. These are typically found in the 1300-1000 cm⁻¹ region.[9][10] The O-CF₃ asymmetric and symmetric stretching modes will be particularly prominent.

Experimental Protocol: Acquiring the ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining high-quality IR spectra of solid and liquid samples with minimal sample preparation.[11][12]

Instrumentation and Materials

-

FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

ATR Accessory: A single-reflection diamond ATR accessory.

-

Sample: this compound (solid or liquid).

-

Solvent: Isopropanol or ethanol for cleaning the ATR crystal.

-

Wipes: Lint-free laboratory wipes.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the diamond surface of the ATR accessory thoroughly with a lint-free wipe moistened with isopropanol. Allow the crystal to air dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

The spectrum is usually collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance.

-

After the measurement is complete, retract the press, and carefully remove the sample from the ATR crystal.

-

Clean the crystal surface meticulously with a solvent-moistened wipe, followed by a dry wipe.

-

Data Interpretation Workflow

Caption: Experimental workflow for acquiring and interpreting the IR spectrum.

Analysis of the Infrared Spectrum of this compound

The following table summarizes the expected key absorption bands and their assignments for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3350 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| ~3070 | Weak | C-H Stretch | Aromatic Ring |

| ~2940, ~2880 | Weak | Asymmetric & Symmetric CH₂ Stretch | Methylene (-CH₂-) |

| ~1610, ~1510 | Medium | C=C Stretch | Aromatic Ring |

| ~1460 | Medium | CH₂ Scissoring | Methylene (-CH₂-) |

| ~1280 | Very Strong | Asymmetric O-CF₃ Stretch | Trifluoromethoxy (-OCF₃) |

| ~1170 | Very Strong | Symmetric O-CF₃ Stretch | Trifluoromethoxy (-OCF₃) |

| ~1050 | Strong | C-O Stretch | Alcohol (-OH) |

| ~890 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |

Detailed Interpretation

-

The Hydroxyl Region (4000-2500 cm⁻¹): A prominent, broad absorption centered around 3350 cm⁻¹ unequivocally indicates the presence of the hydroxyl group involved in hydrogen bonding.[6] The breadth of this peak is a hallmark of alcohols in the condensed phase.

-

The C-H Stretching Region (3200-2800 cm⁻¹): Weak bands just above 3000 cm⁻¹ are attributable to the C-H stretching vibrations of the aromatic ring.[7] Just below 3000 cm⁻¹, weaker peaks corresponding to the asymmetric and symmetric stretching of the methylene (-CH₂-) group are expected.

-

The Double Bond and Aromatic Region (2000-1400 cm⁻¹): A series of absorptions between 1610 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring.[7] The substitution pattern on the ring will influence the exact positions and intensities of these bands. A medium intensity peak around 1460 cm⁻¹ can be assigned to the scissoring vibration of the methylene group.

-

The Fingerprint Region (<1400 cm⁻¹): This region is often complex but contains highly diagnostic information. The most intense and defining features of the this compound spectrum are located here. We anticipate very strong and sharp absorptions around 1280 cm⁻¹ and 1170 cm⁻¹, which are characteristic of the asymmetric and symmetric stretching vibrations of the trifluoromethoxy groups, respectively.[9] The high electronegativity of the fluorine atoms and the strength of the C-F bonds lead to these intense absorptions. A strong band around 1050 cm⁻¹ is assigned to the C-O stretching of the primary alcohol.[6] Finally, a strong band around 890 cm⁻¹ is likely due to the out-of-plane C-H bending of the aromatic ring, which is sensitive to the substitution pattern.

Structural Correlation Diagram

Caption: Correlation of functional groups in this compound to their characteristic IR absorption bands.

Conclusion: A Validated Approach to Structural Characterization

The infrared spectrum of this compound is a powerful analytical tool for its unambiguous identification and quality assessment. The key spectral features—a broad hydroxyl stretch, characteristic aromatic and aliphatic C-H and C=C vibrations, and most notably, the exceptionally strong absorptions of the trifluoromethoxy groups—provide a definitive fingerprint of the molecule. By following the detailed ATR-FTIR protocol outlined in this guide, researchers and drug development professionals can reliably obtain high-quality spectra for structural verification and purity analysis. This self-validating system of spectral interpretation, grounded in the fundamental principles of vibrational spectroscopy and supported by data from related compounds, ensures a high degree of confidence in the analytical results. The application of IR spectroscopy is, therefore, an indispensable component in the development and manufacturing of advanced pharmaceutical intermediates like this compound.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

IR Spectrum of Benzyl Alcohol(?). Reddit. Available at: [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at: [Link]

-

Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. ACS Publications. Available at: [Link]

-

Chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. ResearchGate. Available at: [Link]

-

Applications of IR (Infrared) Spectroscopy in Pharmaceutical Industry. Slideshare. Available at: [Link]

-

Benzyl alcohol. NIST WebBook. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. Available at: [Link]

-

Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. ResearchGate. Available at: [Link]

-

INFRARED SPECTROSCOPY. PHARMD GURU. Available at: [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

-

A theoretical study of the vibrational properties of trifluoromethanol and the trifluoromethyl hypohalites, CF 3OX (X=H, F, Cl, Br). ResearchGate. Available at: [Link]

-

Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. University of Washington. Available at: [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Available at: [Link]

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

-

IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices. ACS Publications. Available at: [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]

-

Pharmaceutical Infrared Spectrometers. Labcompare. Available at: [Link]

-

Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

-

Collective Vibrational Modes in Biological Molecules Investigated by Terahertz Time-Domain Spectroscopy. Universität Freiburg. Available at: [Link]

-

Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement. National Institutes of Health. Available at: [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Kentucky. Available at: [Link]

-

Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]

-

Rovibrational Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Interpreting Infrared Spectra. Chemistry LibreTexts. Available at: [Link]

-

Determine structures from IR spectra. YouTube. Available at: [Link]

-

4-Fluoro-3-(trifluoromethyl)benzyl alcohol. NIST WebBook. Available at: [Link]

-

FTIR spectra of corresponding products for each alcohol: (a) 4-chloro-benzyl alcohol (b) 3-nitro benzyl alcohol (c) 4-methyl benzyl alcohol d) benzyl alcohol for 0.08 gr catalyst. ResearchGate. Available at: [Link]

-

Spectral analysis practice problem #02 (benzyl alcohol). YouTube. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmdguru.com [pharmdguru.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. eleceng.adelaide.edu.au [eleceng.adelaide.edu.au]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. researchgate.net [researchgate.net]

- 13. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

The Trifluoromethoxy Group: A Technical Guide to its Electronic Properties and Applications

Introduction: The Rise of a "Super Halogen" in Molecular Design

In the landscape of medicinal chemistry and materials science, the trifluoromethoxy (OCF3) group has emerged as a substituent of profound importance.[1][2] Its incorporation into molecular scaffolds can dramatically alter electronic, steric, and lipophilic parameters, providing a powerful lever for optimizing a compound's pharmacodynamic and pharmacokinetic profiles.[1][3][4] Often referred to as a "super-halogen" or "pseudo-halogen" due to electronic properties that mimic those of chlorine or fluorine, the OCF3 group offers a unique combination of features that distinguish it from other fluorinated motifs and its non-fluorinated analogue, the methoxy group.[5] This guide provides an in-depth exploration of the core electronic properties of the trifluoromethoxy group, the quantitative methods used to describe these properties, their tangible impact on molecular behavior, and the experimental and computational techniques used for their characterization.

Fundamental Electronic Characteristics: A Duality of Effects

The distinct electronic nature of the trifluoromethoxy group arises from a fascinating interplay between strong inductive withdrawal and a more nuanced resonance effect. Understanding this duality is critical to predicting its influence on a molecule.

The Dominant Inductive Effect (-I)

The primary electronic feature of the OCF3 group is its powerful electron-withdrawing inductive effect. This effect is a direct consequence of the three highly electronegative fluorine atoms, which polarize the C-F bonds significantly.[1][6] This strong polarization propagates through the sigma (σ) bond framework of the molecule, pulling electron density away from the point of attachment.[7][8] This potent -I effect is responsible for many of the group's key characteristics, such as its ability to increase the acidity of nearby protons and modulate the electron density of aromatic rings.[7] The trifluoromethyl (CF3) group is also a strong electron-withdrawing substituent, but the intervening oxygen atom in OCF3 modulates this effect in a unique manner.[1][6]

The Modulated Resonance Effect (+R)

While the inductive effect is straightforwardly electron-withdrawing, the resonance effect is more complex. The oxygen atom possesses lone pairs of electrons that can, in principle, be donated into an adjacent π-system (a +R or +M effect), similar to a methoxy group. However, the potent electron-withdrawing pull of the attached CF3 moiety significantly reduces the ability of the oxygen lone pairs to delocalize.[9] This internal electronic competition—the pull of the fluorines versus the potential push of the oxygen lone pairs—is a defining feature of the OCF3 group.[5] Consequently, while the OCF3 group is a net electron-withdrawing group, its resonance contribution is substantially attenuated compared to the methoxy group, and it does not act as a strong resonance donor.[10] This interplay is crucial for understanding its influence on the reactivity of aromatic systems.

Caption: Workflow for pKa determination by potentiometric titration.

The shake-flask method is the gold standard for logP determination, directly measuring the partitioning of a compound between n-octanol and water. [11][12][13] Step-by-Step Methodology:

-

Preparation:

-

Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for logD) with n-octanol by mixing and allowing the phases to separate.

-

Prepare a stock solution of the test compound in the phase in which it is more soluble.

-

-

Partitioning:

-

Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.

-

Shake the flask vigorously for a set period (e.g., 1-24 hours) at a constant temperature to ensure equilibrium is reached. [12] * Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS). [14]4. Calculation:

-

Calculate logP using the formula: logP = log ( [Concentration]octanol / [Concentration]aqueous ).

-

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for visualizing and quantifying the electronic effects of substituents. [15][16]A Molecular Electrostatic Potential (MEP) map is a powerful tool that illustrates the charge distribution on the van der Waals surface of a molecule. [17][18][19] Principle: The MEP map shows regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich, susceptible to electrophilic attack).

Typical Workflow:

-

Structure Optimization: Build the 3D structure of the molecule (e.g., trifluoromethoxybenzene) and perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to generate the electron density and wavefunction files.

-

MEP Surface Generation: Use the output from the single-point calculation to compute and render the MEP. The potential is mapped onto an isodensity surface (typically 0.002 a.u.).

-

Visualization and Analysis: Analyze the resulting map. Red/yellow regions indicate negative potential (electron-rich), while blue/green regions indicate positive potential (electron-poor). For an OCF3-substituted benzene, one would expect to see a decrease in the negative potential (less red) of the aromatic ring compared to unsubstituted benzene, visually confirming the group's electron-withdrawing nature. [9]

Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.

Conclusion

The trifluoromethoxy group is a uniquely powerful substituent whose electronic properties are defined by the dominance of a strong σ-inductive withdrawal, which is only slightly tempered by a weak π-resonance donation from the oxygen lone pairs. This electronic signature translates into predictable and potent effects on molecular properties, including increased acidity, high lipophilicity, and enhanced metabolic stability. For researchers, scientists, and drug development professionals, a thorough understanding of these core principles, quantified by parameters like Hammett constants and visualized through computational tools like MEP maps, is essential for the rational design of next-generation pharmaceuticals and advanced materials.

References

-

Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(15), 3009. [Link]

-

Schlosser, M. (2009). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. [Link]

-

Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Winter, M. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]

-

Leroux, F. R., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. [Link]

-

Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Bioorganic & Medicinal Chemistry Letters, 25(2), 267-271. [Link]

-

Quantum Guru Ji. (2025). Electrostatic Potential (ESP) Surface Calculations and Analysis. YouTube. [Link]

-

Williams, E. J., & Norrington, F. E. (1976). Determination of positional weighting factors for the Swain and Lupton substituent constants f and r. Journal of the American Chemical Society, 98(2), 508-511. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Fatiqin, A., et al. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Stenutz, R. (n.d.). Field and Resonance values according to Swain. Stenutz. [Link]

-

Ali, H. A., et al. (2022). DFT calculation. Calculated (a) Electrostatic potential map, (b) HOMO... ResearchGate. [Link]

-

Prakash, G. K. S., & Mathew, T. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]

-

Shaughnessy, K. H. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10445-10456. [Link]

-

Tlili, A., et al. (2018). OCF3-Migration in N-Aryl-N-(trifluoromethoxy)acetamides. Organic & Biomolecular Chemistry, 16(44), 8593-8597. [Link]

-

Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects. Khan Academy. [Link]

-

Wikipedia. (n.d.). Swain–Lupton equation. Wikipedia. [Link]

-

Wang, J., et al. (2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]

-

Ciura, K., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(15), 4945. [Link]

-

Cheng, X., et al. (2023). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic Chemistry Frontiers, 10(22), 5519-5537. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Kuisma, M., & Ropo, M. (2025). User-defined Electrostatic Potentials in DFT Supercell Calculations: Implementation and Application to Electrified Interfaces. arXiv. [Link]

-

Al-Amiery, A. A., et al. (2014). Density functional theory study of molecular structure, Electronic properties, UV–Vis spectra on coumarin102. Baghdad Science Journal, 11(2), 642-653. [Link]

-

University of Puget Sound. (n.d.). Example Question involving substituent effects (inductive vs resonance). University of Puget Sound. [Link]

-

ResearchGate. (n.d.). Table 2 . Swain Lupton parameters fitted to the equation SCS = r R + f... ResearchGate. [Link]

-

Yılmaz, B., & Ertekin, Z. C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Waters. [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics. Science.gov. [Link]

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

-

Matos, M. J., & Novás, M. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. OUCI. [Link]

-

Kim, H., et al. (2020). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics, 22(30), 17094-17103. [Link]

-

Avdeef, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link]

-

Subir, M. A., et al. (2018). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. [Link]

-

Zimmer, L., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(3), 2139-2152. [Link]

-

Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

-

Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals [ouci.dntb.gov.ua]

- 4. nbinno.com [nbinno.com]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. mdpi.com [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. User-defined Electrostatic Potentials in DFT Supercell Calculations: Implementation and Application to Electrified Interfaces [arxiv.org]

- 17. m.youtube.com [m.youtube.com]

- 18. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 19. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Bis(trifluoromethoxy)benzyl alcohol

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Trifluoromethoxylated Moieties in Modern Chemistry

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and high lipophilicity, which can significantly enhance the metabolic stability, binding affinity, and bioavailability of bioactive molecules. The target molecule of this guide, 3,4-bis(trifluoromethoxy)benzyl alcohol, is a valuable building block for the synthesis of complex pharmaceutical and agrochemical candidates. Its strategic importance lies in the predictable and potent influence of the two electron-withdrawing trifluoromethoxy groups on the reactivity and properties of the benzyl scaffold.

This document provides a comprehensive guide to the synthesis of this compound via the reduction of its corresponding benzaldehyde. The protocols and insights presented herein are designed to be both practical for bench-level execution and informative for a deeper understanding of the underlying chemical principles.

Reaction Scheme and Mechanism: A Tale of Hydride Transfer

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis, typically achieved through the addition of a hydride ion (H⁻) to the carbonyl carbon.

Overall Transformation:

Caption: General reaction scheme for the reduction of 3,4-bis(trifluoromethoxy)benzaldehyde.

The choice of reducing agent is critical. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, they are often pyrophoric and react violently with protic solvents.[1][2] For this synthesis, sodium borohydride (NaBH₄) is the preferred reagent. It is a milder, more selective, and safer alternative that is compatible with alcoholic solvents, making the procedure more amenable to standard laboratory conditions.[3][4]

The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the benzaldehyde. The resulting alkoxide is then protonated during the workup step to yield the primary alcohol.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from a reliable procedure for the reduction of the structurally similar 3,4-dimethoxybenzaldehyde and is expected to provide a high yield of the desired product.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Moles (mmol) |

| 3,4-Bis(trifluoromethoxy)benzaldehyde | 130944-08-4 | 274.11 | 2.74 g | 10.0 |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 0.45 g | 12.0 |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | 50 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |

| Saturated Ammonium Chloride (NH₄Cl) Solution | 12125-02-9 | 53.49 | As needed | - |

Reaction Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.74 g (10.0 mmol) of 3,4-bis(trifluoromethoxy)benzaldehyde in 50 mL of anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to approximately 0°C.

-

Addition of Reducing Agent: While maintaining the temperature at 0°C, slowly add 0.45 g (12.0 mmol) of sodium borohydride to the stirred solution in small portions over 15-20 minutes. Note: Addition should be slow to control any exothermic reaction and gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride. Caution: Hydrogen gas will be evolved.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add 50 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

-

Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Product Characterization

Expected Analytical Data (Based on Analogs):

| Analysis | Expected Observations |

| ¹H NMR | Aromatic protons (Ar-H) in the δ 7.2-7.6 ppm range. A singlet for the benzylic protons (-CH₂OH) around δ 4.7 ppm. A broad singlet for the hydroxyl proton (-OH) which is D₂O exchangeable. |

| ¹³C NMR | Aromatic carbons in the δ 120-150 ppm range. The benzylic carbon (-CH₂OH) is expected around δ 64 ppm. The trifluoromethoxy carbons (-OCF₃) will appear as quartets due to C-F coupling. |

| ¹⁹F NMR | A singlet for the two equivalent -OCF₃ groups. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-O stretching absorption around 1030-1250 cm⁻¹. Strong C-F stretching bands are also expected. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and the formation of a stable tropylium-like cation. |

Safety Precautions and Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Sodium Borohydride: While safer than LiAlH₄, sodium borohydride is still a reactive substance. It reacts with water and acids to produce flammable hydrogen gas. Avoid contact with strong acids.

-

Trifluoromethoxy Compounds: Many organofluorine compounds can be irritants and may have unknown toxicological properties. Handle with care and avoid inhalation or skin contact.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The reduction of 3,4-bis(trifluoromethoxy)benzaldehyde to the corresponding benzyl alcohol using sodium borohydride is a straightforward and efficient transformation. The provided protocol, based on a well-established procedure for a similar substrate, offers a reliable method for accessing this valuable fluorinated building block. Proper attention to safety and reaction monitoring will ensure a successful synthesis. The insights into the reaction mechanism and the expected analytical characterization will aid researchers in both the execution of the experiment and the verification of the desired product.

References

-

Significance of Fluorine in Drug Discovery: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Lithium Aluminum Hydride Safety: American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]

-

Sodium Borohydride Reductions: Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

-

Selectivity of Sodium Borohydride: Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Analogous Reduction Protocol: IOP Conference Series: Materials Science and Engineering. (2018). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

-

NMR Data of Fluorinated Benzyl Alcohols: Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Catalytic transfer hydrogenation of esters to alcohols using a CpIrIII-bis(N-heterocyclic carbene) catalyst*. [Link]

-

Mass Spectrometry of Benzyl Alcohols: ResearchGate. The mass spectra of benzyl alcohol (IS; underivatized) obtained upon.... [Link]

Sources

Esterification reactions with 3,4-Bis(trifluoromethoxy)benzyl alcohol

An Application and Protocol Guide to the Esterification of 3,4-Bis(trifluoromethoxy)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthetic protocols for the esterification of this compound, a critical building block in modern medicinal chemistry and materials science. The unique electronic properties imparted by the dual trifluoromethoxy substituents on the aromatic ring present specific challenges and opportunities in synthesis. This document provides not just procedural steps, but also the underlying chemical principles, expert insights into optimizing reaction conditions, and a comparative analysis of various esterification methodologies. We will explore classic and contemporary methods, including Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction, providing detailed, actionable protocols for laboratory application.

Introduction: The Significance of 3,4-Bis(trifluoromethoxy)benzyl Esters

This compound is a highly valued fluorinated building block. The trifluoromethoxy (-OCF₃) group is a powerful lipophilic electron-withdrawing group that can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. Esters derived from this alcohol are pivotal intermediates in the synthesis of a wide range of biologically active molecules and advanced materials.[1][2]

The esterification of this alcohol, however, is not always trivial. The electron-withdrawing nature of the two -OCF₃ groups decreases the nucleophilicity of the benzylic hydroxyl group, potentially slowing reaction kinetics compared to electron-rich or unsubstituted benzyl alcohols.[3] Therefore, the choice of esterification method is critical and must be tailored to the specific carboxylic acid substrate and the desired scale of the reaction. This guide provides the necessary framework for making that selection.

Physicochemical Properties & Safety Profile

Before commencing any synthetic work, it is crucial to understand the properties of the starting material.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆F₆O₃ |

| Molecular Weight | 292.13 g/mol |

| Appearance | Typically a solid or oil |

| Key Reactivity | The benzylic alcohol exhibits reduced nucleophilicity due to the strong electron-withdrawing effects of the two -OCF₃ groups on the phenyl ring. |

Safety and Handling: Similar fluorinated benzyl alcohols are classified as irritants.[4][5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Esterification Methodologies: Principles and Protocols

The selection of an appropriate esterification method depends on the stability of the carboxylic acid partner (acid/base sensitivity, steric hindrance) and the desired reaction conditions (temperature, pH).

Method 1: Fischer-Speier Esterification (Acid-Catalyzed)

Principle & Rationale: This is a classic, equilibrium-based reaction where a carboxylic acid and an alcohol react in the presence of a strong acid catalyst.[6] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using an excess of one reactant (usually the alcohol) or by removing water as it is formed, often with a Dean-Stark apparatus.[7] Due to the reduced nucleophilicity of the fluorinated benzyl alcohol, this method may require elevated temperatures and longer reaction times.

Mechanism Overview: The reaction proceeds via protonation of the carboxylic acid carbonyl, increasing its electrophilicity. The alcohol then attacks the activated carbonyl, followed by proton transfer and elimination of water to yield the ester.[6]

Detailed Protocol:

-

Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the carboxylic acid (1.0 eq.), this compound (1.5 eq.), and an appropriate solvent like toluene (approx. 0.2 M concentration relative to the carboxylic acid).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05–0.1 eq.) or concentrated sulfuric acid (H₂SO₄, 1-2 drops).

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction may require 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[8]

Expertise & Insights:

-

Driving Equilibrium: For precious carboxylic acids, using a large excess of the benzyl alcohol is not economical. In such cases, the azeotropic removal of water is critical.

-

Catalyst Choice: While H₂SO₄ is effective, p-TsOH is often preferred as it is a solid and easier to handle, leading to less charring.[9]

-

Solvent: Toluene is ideal for azeotropic water removal. For substrates sensitive to high temperatures, reactions can be run in a solvent like dichloromethane with a chemical drying agent (e.g., molecular sieves), though this is often less efficient.

Method 2: Steglich Esterification (Carbodiimide Coupling)

Principle & Rationale: The Steglich esterification is a mild and highly effective method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid.[10] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is essential for the reaction to proceed efficiently, especially with sterically hindered or electronically deactivated alcohols.[11] This method is ideal for acid- or base-sensitive substrates as it runs under neutral conditions at or below room temperature.[12]

Mechanism Overview: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then displaces the activated acid to form an even more reactive acyl-pyridinium species. The alcohol attacks this intermediate, yielding the ester and regenerating the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct (dicyclohexylurea, DCU, in the case of DCC).[10]

Detailed Protocol:

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and DMAP (0.1–0.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Carbodiimide Addition: Add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in the same anhydrous solvent dropwise to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC, observing the consumption of the starting materials and the formation of the urea byproduct (DCU is a white precipitate).

-

Work-up: If using DCC, filter off the precipitated DCU. Dilute the filtrate with DCM and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[13]

Expertise & Insights:

-

Byproduct Removal: DCU has limited solubility in many organic solvents and can often be removed by filtration. However, some may remain in solution. If EDC is used, the corresponding urea is water-soluble and can be removed during the aqueous work-up.[13]

-

Side Reactions: The O-acylisourea intermediate can rearrange to a stable N-acylurea, a common side reaction that halts the desired esterification. The use of catalytic DMAP largely prevents this by rapidly converting the intermediate to the more reactive acyl-pyridinium species.[10]

Method 3: Mitsunobu Reaction

Principle & Rationale: The Mitsunobu reaction is a powerful redox-condensation reaction for forming esters from primary and secondary alcohols under very mild, neutral conditions.[14] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15] A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center. While this compound is achiral, this method remains highly valuable for its mildness and its ability to couple alcohols that are poor nucleophiles.[16]

Mechanism Overview: PPh₃ and DEAD react to form a phosphonium salt. The alcohol attacks this species to form an oxyphosphonium salt. The carboxylate, acting as the nucleophile, then displaces the triphenylphosphine oxide (TPPO) in an Sₙ2 fashion to form the ester.[17] The formation of the very stable P=O bond in TPPO is a major thermodynamic driving force for the reaction.[17]

Detailed Protocol:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.2 eq.), this compound (1.0 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Azodicarboxylate Addition: Add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The major challenge in Mitsunobu reactions is the removal of the stoichiometric byproducts, triphenylphosphine oxide (TPPO) and the hydrazine derivative.

-

Purification: Purify the crude residue directly by column chromatography. TPPO can sometimes be partially removed by precipitation from a nonpolar solvent (like diethyl ether or hexanes) prior to chromatography.

Expertise & Insights:

-

Reagent Addition Order: The order of addition is crucial. Typically, the alcohol, carboxylic acid, and PPh₃ are mixed before the dropwise addition of the azodicarboxylate at low temperature.[14]

-

pKa of Nucleophile: The nucleophile (in this case, the carboxylic acid) should generally have a pKa less than 13 for the reaction to be efficient.[17]

-

Purification Challenges: The removal of TPPO is a well-known difficulty. Chromatographic separation can be challenging due to similar polarities with some products. Alternative phosphines have been developed to facilitate easier purification.

Comparative Summary of Methods

Table 2: Comparison of Esterification Protocols

| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |

| Conditions | Acidic, high temperature | Neutral, room temp or 0 °C | Neutral, room temp or 0 °C |

| Key Reagents | Strong acid catalyst (H₂SO₄, p-TsOH) | Carbodiimide (DCC, EDC), DMAP | Phosphine (PPh₃), Azodicarboxylate (DEAD, DIAD) |

| Advantages | Inexpensive reagents, suitable for large scale | Very mild conditions, high yields, good for sensitive substrates | Extremely mild, effective for poor nucleophiles, stereochemical inversion |

| Disadvantages | Harsh conditions (acid, heat), equilibrium-limited, not for sensitive molecules | Stoichiometric urea byproduct, potential for N-acylurea formation, DCC is an allergen | Stoichiometric byproducts (TPPO) are difficult to remove, expensive reagents |

| Best For... | Robust, simple carboxylic acids and large-scale synthesis | Acid/base sensitive or sterically hindered substrates | High-value, complex substrates where mildness is paramount |

Conclusion

The esterification of this compound is a key transformation for accessing valuable compounds in pharmaceutical and materials research. While the electron-deficient nature of this alcohol requires careful consideration of reaction conditions, a successful outcome can be readily achieved by selecting the appropriate methodology. For simple, robust substrates on a large scale, the Fischer-Speier method remains a viable option. For complex, sensitive, or high-value substrates, the milder Steglich and Mitsunobu reactions offer superior control and efficiency, albeit with challenges related to byproduct removal and reagent cost. By understanding the principles and practical details outlined in this guide, researchers can confidently and effectively synthesize the target esters required for their innovative work.

References

- Buysch, H. J., et al. (2000). Process for the preparation of benzyl alcohols and their use.

-

Movassaghi, M., & Schmidt, M. A. (2007). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 3, 44. [Link]

- Ono, T., et al. (2017). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD.

- Zhang, Y. (2011). Preparation method of m-trifluoromethyl-benzyl-alcohol.

- Tokunaga, Y., et al. (2009). Method for purification of optically active -fluorocarboxylic acid esters.

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethoxy)benzyl alcohol. PubChem Compound Database. [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

- Taha, M. O., et al. (2018). Design, Synthesis and In-vitro Evaluation of Novel N-benzyl Benzamide Derivatives as Cholesteryl Ester Transfer Protein (CETP) Inhibitors. Palestinian Medical and Pharmaceutical Journal.

-

Groutas, W. C. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Mini-Reviews in Organic Chemistry, 8(4), 395-406. [Link]

- Buysch, H. J., et al. (2002). Process for preparing benzyl alcohols and their use.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,5-Bis(trifluoromethyl)benzyl alcohol (CAS 32707-89-4). [Link]

-

Naz, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6533. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5846-5855. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Bis(trifluoromethyl)benzyl alcohol. PubChem Compound Database. [Link]

-

Gainer, M. J., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), e58369. [Link]

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. [Link]

-

Tredwell, M., et al. (2011). [18F]Fluorination of Arylboronic Ester using [18F]Selectfluor bis(triflate): Application to 6-[18F]Fluoro-L-DOPA. [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

-

Tain, Y. L., et al. (2020). Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model. Molecules, 25(18), 4132. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. journals.najah.edu [journals.najah.edu]

- 3. 3,5-Bis(trifluoromethyl)benzyl alcohol (CAS 32707-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3-(Trifluoromethoxy)benzyl alcohol | C8H7F3O2 | CID 142783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Bis(trifluoromethyl)benzyl alcohol | C9H6F6O | CID 122933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. rsc.org [rsc.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 11. orgsyn.org [orgsyn.org]

- 12. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note & Protocol: A Scalable Synthesis of 3,4-Bis(trifluoromethoxy)benzyl Alcohol for Advanced Pharmaceutical Intermediates

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3,4-Bis(trifluoromethoxy)benzyl alcohol, a critical building block in contemporary drug discovery. The trifluoromethoxy (-OCF₃) group is increasingly utilized as a bioisostere for other functional groups to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide details a robust, two-step synthetic pathway, commencing with the formylation of 1,2-bis(trifluoromethoxy)benzene to yield 3,4-Bis(trifluoromethoxy)benzaldehyde, followed by a scalable reduction to the target benzyl alcohol. The protocols are designed with an emphasis on safety, scalability, and high-yield production, addressing the needs of researchers and professionals in pharmaceutical development.

Introduction: The Strategic Importance of the -OCF₃ Moiety

The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethoxy group, in particular, offers a unique combination of electronic and steric properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound serves as a versatile intermediate, enabling the introduction of the desirable 3,4-bis(trifluoromethoxy)phenyl motif into complex molecular architectures. This guide provides a vetted, large-scale synthetic procedure to ensure a reliable supply of this high-value compound for research and development pipelines.

Synthetic Strategy: A Two-Step Pathway

The synthesis is logically divided into two primary stages. This approach allows for the isolation and purification of the intermediate aldehyde, ensuring the final product is of high purity.

-

Formylation: Introduction of a formyl (-CHO) group onto the 1,2-bis(trifluoromethoxy)benzene ring to produce 3,4-Bis(trifluoromethoxy)benzaldehyde.

-

Reduction: Selective reduction of the intermediate benzaldehyde to the corresponding benzyl alcohol.

This document will focus on a highly reliable and scalable reduction protocol using sodium borohydride, a reagent well-suited for industrial applications due to its cost-effectiveness and operational safety.[1]

Figure 2: Step-by-step experimental workflow for the reduction.

Step-by-Step Reduction Protocol

1. Reactor Preparation:

-

Ensure the 50 L reactor is clean, dry, and free of any acidic residues.

-

Assemble the overhead stirrer, temperature probe, and addition funnel.

-

Purge the reactor with dry nitrogen for at least 30 minutes to establish an inert atmosphere. This is critical to prevent moisture from reacting with the sodium borohydride.

2. Charging the Reactor:

-

Charge the reactor with 3,4-Bis(trifluoromethoxy)benzaldehyde (1.0 kg, 3.82 mol).

-

Add anhydrous methanol (15 L) to the reactor. Stir the mixture at a moderate speed (e.g., 150 RPM) until all the aldehyde has dissolved.

3. Cooling:

-

Begin cooling the reactor contents to 0-5°C using the circulating bath. Maintaining a low temperature is essential to control the exothermic reaction upon addition of the reducing agent.

4. Addition of Sodium Borohydride:

-

In a separate, dry container, weigh out sodium borohydride (160 g, 4.23 mol, 1.1 eq).

-

Causality: A slight excess of NaBH₄ is used to ensure complete conversion of the aldehyde.

-

Slowly add the sodium borohydride powder to the stirred solution in portions over 60-90 minutes.

-

CRITICAL STEP: Monitor the internal temperature closely. Do not allow it to exceed 10°C. The reaction of NaBH₄ with methanol generates hydrogen gas and is exothermic. A slow, controlled addition is paramount for safety. [2] 5. Reaction and Monitoring:

-

Once the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.

-

Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting aldehyde spot/peak indicates reaction completion.

6. Reaction Quench:

-

Once the reaction is complete, slowly and carefully add deionized water (5 L) via the addition funnel. Caution: This will cause vigorous hydrogen gas evolution. Ensure adequate ventilation and no ignition sources are present.

-

Next, slowly add 2M HCl to neutralize the excess NaBH₄ and adjust the pH to ~6-7. Monitor the pH using test strips.

7. Workup and Extraction:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Transfer the resulting aqueous slurry to a 20 L separatory funnel.

-

Extract the product with dichloromethane (3 x 4 L).

-

Combine the organic layers. Wash the combined organic phase with brine (1 x 3 L) to remove residual water.

8. Drying and Isolation:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), stir for 30 minutes, and then filter.

-

Remove the dichloromethane under reduced pressure to yield the crude this compound as an oil or low-melting solid. The product is often of sufficient purity (>95%) for subsequent steps. If higher purity is required, vacuum distillation or recrystallization can be employed. [3][4]

Safety and Hazard Management

Trustworthiness through Safety: A protocol's validity is intrinsically linked to its safety. All personnel must adhere to the following precautions.

-

Sodium Borohydride (NaBH₄):

-

Hazards: Flammable solid, water-reactive (releases flammable H₂ gas), causes severe skin burns and eye damage. [2] * Handling: Must be handled under an inert atmosphere (nitrogen or argon) in a fume hood. [5]Avoid contact with water, acids, and oxidizing agents. [6] * PPE: Wear a fire-resistant lab coat, chemical safety goggles, a face shield, and nitrile or neoprene gloves. [5][7]* Methanol & Dichloromethane:

-

Hazards: Flammable (methanol), toxic, and volatile. Handle in a well-ventilated area or fume hood.

-

-

Emergency Procedures:

-

Spills: For small NaBH₄ spills, cover with dry sand or soda ash, collect, and quench cautiously in a separate container with a protic solvent like isopropanol.

-

Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. [5]

-

Analytical Quality Control

To validate the identity and purity of the final product, the following analytical methods should be employed.

| Analysis Method | Parameter | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | δ ~7.4-7.2 (m, 3H, Ar-H), δ ~4.7 (s, 2H, -CH₂-), δ ~2.0 (br s, 1H, -OH) |

| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ) | Signals corresponding to aromatic carbons, the benzylic carbon (~64 ppm), and the trifluoromethoxy carbons (quartet, J ≈ 257 Hz). |

| GC-MS | Purity & Mass | Purity >95%; [M]+ corresponding to C₉H₆F₆O (m/z = 260.03) |

| Refractive Index | Physical Property | Conforms to standard for benzyl alcohols (typically ~1.54) [8] |

References

-

Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.). University of Ulsan. Retrieved from [Link]

- Process for preparing benzyl alcohols and their use. (2002). Google Patents.

-

4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. (2017). European Patent Office. Retrieved from [Link]

- Preparation method of m-trifluoromethyl-benzyl-alcohol. (n.d.). Google Patents.

-

Supporting Information. (n.d.). Retrieved from [Link]

- Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol. (2007). Google Patents.

-

Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH. Retrieved from [Link]

-

Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. (2025). ACS Publications. Retrieved from [Link]

-

Sodium borohydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. Retrieved from [Link]

-